molecular formula C17H19N2O7PS B14440590 Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester CAS No. 79985-96-9

Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester

Cat. No.: B14440590
CAS No.: 79985-96-9
M. Wt: 426.4 g/mol
InChI Key: DYAAZPIOFOUZCT-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester is an organophosphorus compound characterized by the presence of a phosphorothioate group bonded to two 4-nitrophenyl groups and one pentyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester typically involves the reaction of phosphorothioic acid derivatives with 4-nitrophenol and pentanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center or the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phosphorothioates or nitrophenyl derivatives.

Scientific Research Applications

Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those targeting neurological disorders.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus compounds used as insecticides.

Comparison with Similar Compounds

Similar Compounds

    Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester (Parathion): Similar structure but with ethyl groups instead of pentyl.

    Phosphorothioic acid, O,O-dimethyl O-(4-nitrophenyl) ester (Methyl Parathion): Similar structure but with methyl groups instead of pentyl.

    Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Contains a pyrimidinyl group instead of nitrophenyl.

Uniqueness

Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-pentyl ester is unique due to its specific combination of nitrophenyl and pentyl ester groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the pentyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

79985-96-9

Molecular Formula

C17H19N2O7PS

Molecular Weight

426.4 g/mol

IUPAC Name

bis(4-nitrophenoxy)-pentoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C17H19N2O7PS/c1-2-3-4-13-24-27(28,25-16-9-5-14(6-10-16)18(20)21)26-17-11-7-15(8-12-17)19(22)23/h5-12H,2-4,13H2,1H3

InChI Key

DYAAZPIOFOUZCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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